Technical Documentation Center

2-(2-Fluorophenyl)oxazolo[4,5-b]pyridine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-(2-Fluorophenyl)oxazolo[4,5-b]pyridine
  • CAS: 52333-49-0

Core Science & Biosynthesis

No content available

This section has no published content on the current product page yet.

Protocols & Analytical Methods

Method

Application Notes and Protocols: 2-(2-Fluorophenyl)oxazolo[4,5-b]pyridine as a Novel Fluorescent Probe for Bioimaging

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist Abstract This document provides a comprehensive technical guide for the utilization of 2-(2-Fluorophenyl)oxazolo[...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This document provides a comprehensive technical guide for the utilization of 2-(2-Fluorophenyl)oxazolo[4,5-b]pyridine as a novel fluorescent probe for cellular bioimaging. The oxazolo[4,5-b]pyridine scaffold has demonstrated significant potential in the development of fluorescent markers, exhibiting favorable photophysical properties and biocompatibility.[1] This guide outlines the core principles of this probe, detailed protocols for its application in live-cell imaging, methodologies for cytotoxicity assessment, and a workflow for robust data analysis. The causality behind experimental choices is explained to empower researchers to adapt and optimize these protocols for their specific research needs.

Introduction: The Promise of the Oxazolo[4,5-b]pyridine Scaffold

The quest for novel fluorophores is a driving force in advancing biological and biomedical research.[2][3] Fluorescent probes are indispensable tools for real-time, non-invasive visualization of cellular structures and dynamic processes.[4][5] The oxazolo[4,5-b]pyridine core is an emerging heterocyclic scaffold that has garnered attention for its inherent fluorescence and bioactive potential. Derivatives of this scaffold have been reported to exhibit strong fluorescence in the blue to deep-blue region of the spectrum with high quantum yields, making them attractive candidates for bioimaging applications.[6][7]

2-(2-Fluorophenyl)oxazolo[4,5-b]pyridine is a specific derivative that holds promise due to the potential influence of the fluorophenyl group on its photophysical properties and cellular uptake. The introduction of electron-withdrawing or -donating groups to the oxazolo[4,5-b]pyridine molecule can significantly impact its dipole moments in the ground and excited states, leading to fluorescence with a strong charge transfer character.[8] This guide provides the foundational knowledge and detailed protocols to explore the utility of this specific compound in your research.

Core Principles and Photophysical Characteristics

While specific experimental data for 2-(2-Fluorophenyl)oxazolo[4,5-b]pyridine is emerging, we can infer its likely properties based on related compounds.

Proposed Mechanism of Fluorescence

The fluorescence of the oxazolo[4,5-b]pyridine scaffold is attributed to π–π* electronic transitions within the conjugated ring system.[6][7] The introduction of a phenyl group at the 2-position extends this conjugation. The fluorine substitution on the phenyl ring may further modulate the electronic properties, potentially influencing the absorption and emission maxima. The fluorescence is likely to have a significant charge transfer character.[8]

Diagram: Proposed Fluorescence Mechanism

Ground_State Ground State (S0) Excited_State Excited State (S1) (π-π* transition) Ground_State->Excited_State Light Absorption (Excitation) Fluorescence Fluorescence Emission Excited_State->Fluorescence Non_Radiative_Decay Non-Radiative Decay Excited_State->Non_Radiative_Decay Cell_Culture 1. Cell Culture (Plate cells on imaging-compatible dishes) Probe_Addition 2. Probe Addition (Dilute stock solution in media and add to cells) Cell_Culture->Probe_Addition Incubation 3. Incubation (Allow time for probe uptake) Probe_Addition->Incubation Washing 4. Washing (Remove excess probe with fresh media) Incubation->Washing Imaging 5. Fluorescence Microscopy (Acquire images using appropriate filter sets) Washing->Imaging

Caption: A stepwise workflow for live-cell labeling and fluorescence microscopy.

Protocol:

  • Cell Seeding: Plate your cells of interest (e.g., HeLa, A549) onto glass-bottom dishes or chamber slides suitable for high-resolution microscopy. Allow the cells to adhere and grow to 50-70% confluency.

  • Probe Preparation: On the day of the experiment, thaw an aliquot of the 2-(2-Fluorophenyl)oxazolo[4,5-b]pyridine stock solution. Dilute the stock solution in pre-warmed, serum-containing cell culture medium to the desired final concentration (start with a range of 1-10 µM).

  • Cell Labeling: Remove the culture medium from the cells and replace it with the medium containing the fluorescent probe.

  • Incubation: Incubate the cells at 37°C in a humidified CO2 incubator for 15-60 minutes. The optimal incubation time will need to be determined empirically.

  • Washing: Gently remove the labeling medium and wash the cells twice with pre-warmed phosphate-buffered saline (PBS) or fresh culture medium to remove any unbound probe.

  • Imaging: Add fresh, pre-warmed culture medium or a suitable imaging buffer to the cells. Proceed with imaging on a fluorescence microscope equipped with a DAPI or similar filter set (e.g., excitation ~350 nm, emission ~450 nm). [9] Considerations for Optimization:

  • Concentration: Test a range of concentrations to find the lowest concentration that provides a good signal-to-noise ratio.

  • Incubation Time: Vary the incubation time to determine the optimal duration for cellular uptake and localization.

  • Co-localization: To determine the subcellular localization of the probe, co-stain with organelle-specific markers (e.g., MitoTracker for mitochondria, ER-Tracker for the endoplasmic reticulum). [1]

Assessment of Biocompatibility: Cytotoxicity Assays

Rationale: It is imperative to ensure that the fluorescent probe does not adversely affect cell health at the working concentrations used for imaging. [4][10]A cytotoxicity assay is a critical validation step. The MTT assay is a widely used colorimetric method that measures cell metabolic activity as an indicator of cell viability.

MTT Cytotoxicity Assay

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will not reach confluency by the end of the assay.

  • Probe Treatment: The following day, treat the cells with a range of concentrations of 2-(2-Fluorophenyl)oxazolo[4,5-b]pyridine (e.g., 0.1 µM to 50 µM). Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24-48 hours at 37°C.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at ~570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control.

Alternative Cytotoxicity Assays:

  • LDH Assay: Measures the release of lactate dehydrogenase from damaged cells. [11]* Live/Dead Staining: Uses fluorescent dyes like propidium iodide and calcein-AM to differentiate between live and dead cells. [12]

Data Analysis and Interpretation

Rationale: Quantitative analysis of fluorescence microscopy images is essential for drawing objective conclusions from your experiments. [13][14]

Diagram: Image Data Analysis Workflow

Image_Acquisition 1. Image Acquisition (Capture images with consistent settings) Image_Processing 2. Image Processing (Background subtraction, noise reduction) Image_Acquisition->Image_Processing Segmentation 3. Segmentation (Identify cells or regions of interest) Image_Processing->Segmentation Feature_Extraction 4. Feature Extraction (Measure fluorescence intensity, area, etc.) Segmentation->Feature_Extraction Statistical_Analysis 5. Statistical Analysis (Compare experimental groups) Feature_Extraction->Statistical_Analysis

Caption: A generalized workflow for the quantitative analysis of fluorescence microscopy images.

Workflow:

  • Image Acquisition: Acquire images using consistent microscope settings (e.g., laser power, exposure time, gain) across all experimental conditions.

  • Image Pre-processing: Use image analysis software (e.g., ImageJ/Fiji, CellProfiler) to perform background subtraction and noise reduction if necessary. [13]3. Cell Segmentation: Outline individual cells or regions of interest (ROIs) to be analyzed. This can be done manually or using automated segmentation algorithms.

  • Fluorescence Quantification: Measure the mean fluorescence intensity within the segmented regions.

  • Statistical Analysis: Perform appropriate statistical tests to compare fluorescence intensities between different experimental groups.

Troubleshooting

IssuePossible CauseSuggested Solution
No or Weak Signal - Incorrect filter set- Probe concentration too low- Insufficient incubation time- Photobleaching- Verify filter compatibility with probe's spectra- Increase probe concentration- Increase incubation time- Reduce laser power and exposure time
High Background - Probe concentration too high- Inadequate washing- Autofluorescence- Decrease probe concentration- Increase the number and duration of washes- Acquire an unstained control image to assess autofluorescence
Cell Death - Probe cytotoxicity- Phototoxicity- Perform a cytotoxicity assay and use a lower, non-toxic concentration- Reduce light exposure (lower laser power, shorter exposure)

Conclusion

2-(2-Fluorophenyl)oxazolo[4,5-b]pyridine represents a promising new tool for fluorescent bioimaging. Its parent scaffold exhibits desirable photophysical properties and biocompatibility. By following the detailed protocols and guidelines presented in this document, researchers can systematically evaluate its potential as a fluorescent probe for their specific applications, from fundamental cell biology to drug discovery.

References

  • Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores. Preprints.org. Available at: [Link]

  • Fluorescence properties of the derivatives of oxazolo[4,5- b]pyridyne. ResearchGate. Available at: [Link]

  • 4,5]furo[2,3-c]pyridine via Post Modification of an Unusual Groebke–Blackburn–Bienaymé Multicomponent Reaction. National Institutes of Health. Available at: [Link]

  • Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. National Institutes of Health. Available at: [Link]

  • Synthesis of 2-(phenyl)oxazolo[4,5-b]pyridine derivatives using... ResearchGate. Available at: [Link]

  • A thiazolo[4,5-b]pyridine-based fluorescent probe for detection of zinc ions and application for in vitro and in vivo bioimaging. PubMed. Available at: [Link]

  • Intramolecular proton transfer in 2-(2'-hydroxyphenyl)oxazolo[4,5-b]pyridine: evidence for tautomer in the ground state. PubMed. Available at: [Link]

  • Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4- b]pyridine) Derivatives as Terpyridine. Preprints.org. Available at: [Link]

  • BODIPY-Based Fluorescent Probes for Selective Visualization of Endogenous Hypochlorous Acid in Living Cells via Triazolopyridine Formation. PubMed Central. Available at: [Link]

  • (PDF) Photophysical study of 2-(4 '-N,N-dimethylaminophenyl)oxazolo[4,5-b]pyridine in different solvents and at various pH. ResearchGate. Available at: [Link]

  • ChemInform Abstract: Synthesis of Novel Heterocycles. Sci-Hub. Available at: [Link]

  • The fluorescent markers based on oxazolopyridine unit for imaging organelles. PubMed. Available at: [Link]

  • Fluorescent Probes and Fluorescence (Microscopy) Techniques — Illuminating Biological and Biomedical Research. PubMed Central. Available at: [Link]

  • Live cell fluorescence microscopy—an end-to-end workflow for high-throughput image and data analysis. Oxford Academic. Available at: [Link]

  • SYNTHESIS OF SUBSTITUTED OXAZOLO[4,5-b]- PYRIDINE DERIVATIVES. Available at: [Link]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. National Institutes of Health. Available at: [Link]

  • Fluorescent Live Cell Imaging. StainsFile. Available at: [Link]

  • a) For cytotoxicity assays, the fluorescent dyes Hoechst and propidium... ResearchGate. Available at: [Link]

  • Introduction to the Quantitative Analysis of Two-Dimensional Fluorescence Microscopy Images for Cell-Based Screening. PLOS Computational Biology. Available at: [Link]

  • Fluorescence Live Cell Imaging. PubMed Central. Available at: [Link]

  • Fluorescence Microscopy—An Outline of Hardware, Biological Handling, and Fluorophore Considerations. MDPI. Available at: [Link]

  • Fluorescent Probes for Live Cell Imaging. MDPI. Available at: [Link]

  • Live Cell Imaging Protocol & Troubleshooting. Creative Biolabs. Available at: [Link]

  • Development and Challenge of Fluorescent Probes for Bioimaging Applications: From Visualization to Diagnosis. ResearchGate. Available at: [Link]

  • New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. National Institutes of Health. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

identifying byproducts in the reaction of 2-amino-3-hydroxypyridine

Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals working with 2-amino-3-hydroxypyridine. This guide is designed to provide you with in-depth technical i...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals working with 2-amino-3-hydroxypyridine. This guide is designed to provide you with in-depth technical insights and troubleshooting advice for the common reactions and challenges encountered when using this versatile intermediate. As a Senior Application Scientist, my goal is to not only provide protocols but to also explain the underlying chemistry to empower you to make informed decisions in your experimental work.

I. Introduction to the Reactivity of 2-Amino-3-hydroxypyridine

2-Amino-3-hydroxypyridine is a key building block in the synthesis of pharmaceuticals and a common coupler in oxidative hair dye formulations.[1][2][3][4] Its utility stems from the presence of three reactive functionalities: a primary aromatic amine, a hydroxyl group, and the pyridine ring itself. However, this rich chemistry also presents challenges in controlling selectivity and preventing the formation of unwanted byproducts. This guide will focus on identifying and mitigating the formation of these byproducts in two of the most common transformations of 2-amino-3-hydroxypyridine: diazotization and oxidation.

II. Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Category 1: Diazotization Reactions

Diazotization of the 2-amino group is a common strategy to introduce other functionalities at this position. However, the proximity of the hydroxyl group can lead to side reactions.

Question 1: I am trying to perform a diazotization reaction on 2-amino-3-hydroxypyridine, but I am getting a significant amount of a byproduct that I suspect is 2,3-dihydroxypyridine. How can I minimize this?

Answer:

This is a very common issue. The diazonium salt of 2-amino-3-hydroxypyridine is highly susceptible to hydrolysis due to the neighboring hydroxyl group, leading to the formation of 2,3-dihydroxypyridine.[1][5] The reaction proceeds through the formation of a diazonium intermediate, which is then displaced by water.

Causality: The electron-donating nature of the hydroxyl group at the 3-position increases the electron density of the pyridine ring, making the diazonium group a better leaving group. Furthermore, the proximity of the hydroxyl group can facilitate intramolecular catalysis of the hydrolysis reaction.

Troubleshooting Protocol to Minimize Hydrolysis:

  • Strict Temperature Control: Maintain the reaction temperature as low as possible, typically between 0-5 °C. The hydrolysis of the diazonium salt is highly temperature-dependent.

  • Control of Acidity: The stability of the diazonium salt is pH-dependent. While acidic conditions are necessary for the formation of nitrous acid, excessively strong acidity can sometimes accelerate hydrolysis. Experiment with different acids (e.g., HCl, H₂SO₄) and their concentrations to find the optimal balance for your specific subsequent reaction.

  • Immediate Use of the Diazonium Salt: The diazonium salt of 2-amino-3-hydroxypyridine is unstable and should be used in the subsequent reaction step immediately after its formation. Avoid storing the diazonium salt solution.

  • Anhydrous Conditions: If your subsequent reaction allows, performing the diazotization under anhydrous or near-anhydrous conditions can significantly reduce the formation of 2,3-dihydroxypyridine. This can be achieved by using organic nitrites (e.g., isoamyl nitrite) in an organic solvent.

Workflow for Minimizing 2,3-dihydroxypyridine Formation:

cluster_diazotization Diazotization of 2-Amino-3-hydroxypyridine cluster_byproduct Byproduct Pathway A 2-Amino-3-hydroxypyridine in Acid B Add NaNO₂ Solution (0-5 °C) A->B Slowly C Formation of Unstable Diazonium Salt B->C D Immediate Use in Next Reaction Step C->D Crucial Step F Unstable Diazonium Salt E Desired Product D->E G Hydrolysis (Presence of H₂O) F->G Elevated Temp. or Prolonged Time H 2,3-Dihydroxypyridine (Byproduct) G->H

Caption: Workflow for diazotization highlighting the critical step to minimize hydrolysis.

Question 2: My reaction mixture turns dark and I observe the formation of colored impurities during the diazotization of 2-amino-3-hydroxypyridine. What are these and how can I avoid them?

Answer:

The formation of colored impurities during diazotization reactions of aromatic amines can be attributed to several side reactions, including self-coupling of the diazonium salt with unreacted 2-amino-3-hydroxypyridine to form azo dyes.

Causality: The diazonium ion is an electrophile, and the starting material, 2-amino-3-hydroxypyridine, is a nucleophile due to the activating amino and hydroxyl groups. Under certain conditions, an electrophilic aromatic substitution reaction can occur where the diazonium salt couples with another molecule of 2-amino-3-hydroxypyridine.

Troubleshooting Protocol to Avoid Azo Dye Formation:

  • Stoichiometry and Addition Rate: Ensure the slow addition of the sodium nitrite solution to the acidic solution of 2-amino-3-hydroxypyridine. This maintains a low concentration of the diazonium salt at any given time, minimizing the chance of self-coupling. Use a slight excess of the amine initially to ensure all the nitrous acid reacts.

  • pH Control: Azo coupling is often favored at neutral or slightly alkaline pH. Maintaining a sufficiently acidic environment (pH < 4) will keep the concentration of the more nucleophilic free amine low, thus disfavoring the coupling reaction.

  • Efficient Mixing: Ensure vigorous stirring throughout the reaction to quickly disperse the reactants and prevent localized high concentrations of the diazonium salt.

Category 2: Oxidation Reactions

2-Amino-3-hydroxypyridine is frequently used as a coupler in oxidative hair dye formulations, where it reacts with a precursor in the presence of an oxidizing agent, typically hydrogen peroxide.[6][7] Uncontrolled oxidation can lead to a variety of colored byproducts.

Question 3: When I use 2-amino-3-hydroxypyridine in an oxidative coupling reaction with p-phenylenediamine (PPD) and hydrogen peroxide, I get a range of colors and not the desired shade. What is happening?

Answer:

The oxidative coupling of 2-amino-3-hydroxypyridine with a primary intermediate like p-phenylenediamine is a complex process that can lead to the formation of multiple dye molecules, as well as self-condensation products.

Causality: The initial oxidation of p-phenylenediamine forms a reactive quinonediimine intermediate. This electrophilic species can then react with the nucleophilic 2-amino-3-hydroxypyridine at different positions, leading to a mixture of indo-dyes. Furthermore, both the starting materials and the initial coupling products can undergo further oxidation and coupling reactions, leading to the formation of trimers and higher oligomers, which can alter the final color.

Potential Byproducts in Oxidative Coupling:

Byproduct Type Formation Mechanism Impact on Final Product
Isomeric Indo-dyes The quinonediimine can attack different positions on the 2-amino-3-hydroxypyridine ring.Can lead to a broader, less specific color outcome.
Self-Condensation Products 2-amino-3-hydroxypyridine can be oxidized and couple with itself.Formation of colored oligomers that can muddy the desired shade.
Over-oxidation Products Further oxidation of the initial dye molecules.Can lead to color fading or the formation of darker, undesired pigments.

Troubleshooting Protocol for Controlled Oxidative Coupling:

  • Control of pH: The pH of the reaction medium significantly influences the rate of oxidation and the stability of the intermediates. Most oxidative hair dye formulations are alkaline (pH 8-10) to facilitate hair swelling and dye penetration. However, this also accelerates the decomposition of hydrogen peroxide and the rate of coupling. Careful buffering is crucial for reproducibility.

  • Concentration of Oxidant: The concentration of hydrogen peroxide should be carefully controlled. An excess of oxidant can lead to over-oxidation and the formation of undesired byproducts.

  • Reaction Time and Temperature: The kinetics of dye formation are temperature-dependent. Consistent reaction times and temperatures are essential for achieving reproducible color results.

  • Presence of Antioxidants: Small amounts of antioxidants are often included in hair dye formulations to scavenge free radicals and prevent premature oxidation of the dye precursors before they are mixed.

Reaction Pathway for Oxidative Coupling:

cluster_main_reaction Desired Oxidative Coupling cluster_side_reactions Side Reactions A p-Phenylenediamine (PPD) C Quinonediimine (Reactive Intermediate) A->C Oxidation B H₂O₂ (Oxidant) E Desired Indo-dye (Colored Product) C->E Coupling D 2-Amino-3-hydroxypyridine (Coupler) F 2-Amino-3-hydroxypyridine G Self-Condensation Products (Colored) F->G Self-Oxidation & Coupling H Desired Indo-dye I Over-oxidation Products (Darker) H->I Excess H₂O₂ cluster_analysis Impurity Profiling Workflow A Sample of 2-Amino-3-hydroxypyridine B HPLC-UV Analysis A->B D LC-MS/MS Analysis A->D C Quantify Known Impurities (e.g., 2,3-dihydroxypyridine) B->C E Identify Unknown Impurities (via Fragmentation) D->E

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Structural Validation of 2-(2-Fluorophenyl)oxazolo[4,5-b]pyridine Using 2D NMR

Introduction In the landscape of modern drug discovery and materials science, compounds built upon heterocyclic scaffolds are of paramount importance. The oxazolo[4,5-b]pyridine core, in particular, is a privileged struc...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery and materials science, compounds built upon heterocyclic scaffolds are of paramount importance. The oxazolo[4,5-b]pyridine core, in particular, is a privileged structure found in a variety of biologically active agents.[1][2] The synthesis of derivatives such as 2-(2-Fluorophenyl)oxazolo[4,5-b]pyridine opens avenues for developing novel therapeutics. However, synthetic pathways can often yield multiple isomers, making unambiguous structural verification not just a procedural step, but a cornerstone of scientific validity.

While one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides a foundational overview of a molecule's electronic environment, it often falls short in resolving the complex spin systems and confirming the precise connectivity of intricate structures like the title compound.[3] Overlapping signals and the absence of direct information on spatial and through-bond relationships necessitate a more powerful approach.

This technical guide provides researchers, scientists, and drug development professionals with an in-depth, field-proven methodology for validating the structure of 2-(2-Fluorophenyl)oxazolo[4,5-b]pyridine. We will move beyond a simple recitation of steps to explain the causality behind experimental choices, demonstrating how a synergistic application of 2D NMR techniques—COSY, HSQC, and HMBC—forms a self-validating system for absolute structural confirmation.

The Analytical Challenge: Defining Connectivity

The core task is to confirm the constitution of 2-(2-Fluorophenyl)oxazolo[4,5-b]pyridine. This requires irrefutable proof of two key structural features:

  • The specific arrangement of substituents on the fused oxazolopyridine ring system.

  • The precise point of attachment and orientation of the 2-fluorophenyl group at the C-2 position of the oxazole ring.

Below is the hypothesized structure with a systematic numbering scheme that will be used for all spectral assignments.

Structure of 2-(2-Fluorophenyl)oxazolo[4,5-b]pyridine with atom numbering

The 2D NMR Toolkit: A Comparative Overview

To solve this structural puzzle, we employ a suite of 2D NMR experiments. Each experiment provides a unique piece of the puzzle, and together they offer a complete picture of the molecular architecture. The choice of these experiments is deliberate; they provide orthogonal yet complementary information, creating a robust, cross-validated dataset.

Experiment Full Name Type of Correlation Information Gained
COSY CO rrelation S pectroscopY ¹H—¹HIdentifies protons that are coupled to each other, typically through 2-3 bonds. Essential for mapping out distinct spin systems (e.g., protons on the same aromatic ring).[4][5][6]
HSQC H eteronuclear S ingle Q uantum C oherence¹H—¹³C (One Bond)Directly correlates a proton with the carbon to which it is attached. It is highly sensitive and definitively assigns carbons that bear protons.[7][8][9][10]
HMBC H eteronuclear M ultiple B ond C oherence¹H—¹³C (Multiple Bonds)Correlates protons and carbons over longer ranges (typically 2-4 bonds). This is the key experiment for connecting disparate spin systems and identifying quaternary (non-protonated) carbons.[7][9][11]

Experimental Protocol: Ensuring Data Integrity

The quality of NMR data is directly dependent on the rigor of the experimental setup. The following protocol is designed to yield high-resolution spectra suitable for detailed structural analysis.

1. Sample Preparation:

  • Accurately weigh 10-15 mg of the purified 2-(2-Fluorophenyl)oxazolo[4,5-b]pyridine sample.

  • Dissolve the sample in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for its distinct solvent peak that rarely interferes with signals of interest.

  • Filter the solution through a glass wool-plugged pipette directly into a clean, dry 5 mm NMR tube.

2. NMR Data Acquisition:

  • All spectra should be acquired on a high-field NMR spectrometer (≥500 MHz for ¹H) to maximize signal dispersion and resolution.

  • Standard 1D Spectra: Acquire standard ¹H and ¹³C{¹H} spectra to identify all proton and carbon environments.

  • gCOSY (Gradient-Selected COSY):

    • Spectral Width: 12-16 ppm in both dimensions.

    • Acquisition: 2048 points in F2, 256-512 increments in F1.

    • Scans: 4-8 scans per increment.

  • gHSQC (Gradient-Selected HSQC):

    • ¹H (F2) Spectral Width: 12-16 ppm.

    • ¹³C (F1) Spectral Width: 0-180 ppm.

    • ¹JCH Coupling Constant: Optimized for an average one-bond aromatic/heteroaromatic coupling (~165 Hz).

    • Scans: 8-16 scans per increment.

  • gHMBC (Gradient-Selected HMBC):

    • ¹H (F2) Spectral Width: 12-16 ppm.

    • ¹³C (F1) Spectral Width: 0-180 ppm.

    • Long-Range Coupling Constant (ⁿJCH): Optimized for an average long-range coupling of 8-10 Hz. This value is a compromise to observe both ²J and ³J correlations effectively.[9]

    • Scans: 16-64 scans per increment, as HMBC signals are inherently weaker.

Data Interpretation and Structural Validation: A Logical Workflow

The power of this methodology lies in its systematic approach. We begin by identifying isolated fragments and then use long-range correlations to piece them together, as illustrated in the workflow below.

G cluster_0 Initial Data Acquisition cluster_1 Fragment Identification cluster_2 Direct Connectivity cluster_3 Skeleton Assembly 1D_H 1D ¹H NMR COSY COSY Analysis (¹H-¹H Spin Systems) 1D_H->COSY 1D_C 1D ¹³C NMR HSQC HSQC Analysis (Direct ¹H-¹³C Bonds) 1D_C->HSQC COSY->HSQC HMBC HMBC Analysis (Long-Range ¹H-¹³C Bonds) HSQC->HMBC Final_Structure Unambiguous Structure Validation HMBC->Final_Structure

Caption: Expected ¹H-¹H COSY correlations for the two isolated spin systems.

Step 3: Assigning Protonated Carbons with HSQC

The HSQC spectrum provides direct, unambiguous links between each proton and its attached carbon. [9]This allows us to transfer the assignments made from the proton spectrum directly to the carbon spectrum. For example, the proton signal assigned as H-5 will show a correlation peak to the carbon signal for C-5. This step is crucial for assigning all seven CH groups in the molecule. Quaternary carbons (C-2, C-3a, C-7a, C-1', C-2') will be absent from the HSQC spectrum, a key diagnostic feature.

Table 2: Predicted ¹H-¹³C One-Bond Correlations from HSQC

ProtonPredicted ¹H Shift (ppm)Correlated CarbonPredicted ¹³C Shift (ppm)
H-5~8.2C-5~145
H-6~7.4C-6~120
H-7~8.4C-7~130
H-3'~7.6C-3'~117 (d, JCF)
H-4'~7.3C-4'~133
H-5'~7.8C-5'~125
H-6'~8.1C-6'~130
Note: Chemical shifts are estimates based on typical values for similar structures and are subject to solvent and substitution effects. The C-3' signal is expected to be a doublet due to coupling with fluorine.
Step 4: Building the Skeleton with HMBC

The HMBC experiment is the final and most critical step, as it reveals the connectivity between the fragments identified by COSY and locates the quaternary carbons. [11]The absence of one-bond correlations makes the long-range couplings stand out. [9] Key Verifying Correlations:

  • Fluorophenyl to Oxazole Link: The most crucial correlation is from the protons of the fluorophenyl ring to the C-2 carbon of the oxazole. Specifically, a strong three-bond correlation (³JCH) is expected from H-6' to C-2 . A weaker two-bond correlation (²JCH) from H-3' to C-2 may also be observed. This definitively proves the attachment of the fluorophenyl ring at the C-2 position.

  • Oxazole-Pyridine Fusion: Correlations from the pyridine protons to the quaternary carbons of the ring junction (C-3a and C-7a) confirm the fused ring system. We expect to see:

    • H-5 correlating to C-3a (³JCH) and C-7 (²JCH).

    • H-7 correlating to C-5 (²JCH) and C-7a (³JCH).

  • Confirming Quaternary Carbons: The quaternary carbons of the fluorophenyl ring (C-1' and C-2') are confirmed by correlations from neighboring protons. For instance, H-3' will show a correlation to C-1' (²JCH), and H-6' will correlate to C-2' (³JCH).

Caption: Key HMBC correlations confirming the molecular skeleton.

Conclusion: A Self-Validating Structural Proof

By systematically applying COSY, HSQC, and HMBC experiments, we construct an unassailable case for the structure of 2-(2-Fluorophenyl)oxazolo[4,5-b]pyridine.

  • COSY establishes the proton-proton connectivity within the pyridine and fluorophenyl rings.

  • HSQC definitively links each proton to its directly attached carbon.

  • HMBC provides the crucial long-range correlations that piece together these fragments and locate all quaternary carbons, confirming the link between the two ring systems and the fusion of the heterocyclic core.

This multi-faceted approach provides a network of cross-referenced data points, ensuring that every assignment is supported by multiple, independent pieces of evidence. This level of rigor is essential for regulatory submissions, publications, and any research where molecular structure dictates function. The methodology described herein represents a gold standard for the structural validation of complex organic molecules.

References

  • Chemistry LibreTexts. (2023). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. [Link]

  • Scott, D. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. [Link]

  • Columbia University. HSQC and HMBC - NMR Core Facility. [Link]

  • Silva, A. M. S. (2010). Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate. [Link]

  • National Institutes of Health (NIH). (2021). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. [Link]

  • CEITEC. Measuring methods available and examples of their applications COSY (COrrelation Spectroscopy). [Link]

  • Koval, O. et al. (2022). Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine. [Link]

  • Advances in Polymer Science. Heteronuclear Single-quantum Correlation (HSQC) NMR. [Link]

  • Chemistry LibreTexts. (2023). 7.6: Interpreting 2-D NMR Spectra. [Link]

  • ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]

  • Atreya, H. S. Principles and Applications of NMR Spectroscopy. NPTEL. [Link]

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

  • ResearchGate. (2022). Synthesis of 2-(phenyl)oxazolo[4,5-b]pyridine derivatives using.... [Link]

  • ResearchGate. (2002). Fluorescence properties of the derivatives of oxazolo[4,5- b]pyridyne. [Link]

  • Chemistry LibreTexts. (2024). 7.3: Two Dimensional Homonuclear NMR Spectroscopy. [Link]

  • International Journal of Innovative Research in Science, Engineering and Technology. (2016). Basic Concepts, Principles and Applications of NMR Spectroscopy. [Link]

  • Tecmag. COSY (Magnitude). [Link]

  • JEOL. Structural Analysis of Organic Compound Using 2D-NMR Spectrum. [Link]

  • Chemistry Steps. NMR Chemical Shift Values Table. [Link]

  • Oregon State University. 13C NMR Chemical Shift. [Link]

  • Chad's Prep. (2018). Interpreting NMR Example 1. YouTube. [Link]

  • CEITEC. Measuring methods available and examples of their applications 2D HMBC. [Link]

  • Preprints.org. (2023). Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives.... [Link]

  • ETH Zurich. Structure Elucidation by NMR. [Link]

  • ResearchGate. (2021). In vitro and in silico evaluation of 2-(substituted phenyl) oxazolo[4,5-b]pyridine derivatives as potential antibacterial agents. [Link]

  • Michigan State University Chemistry. Proton NMR Table. [Link]

  • Mol-Instincts. 1-[2-(2-fluorophenyl)o[7][9]xazolo[5,4-b]pyridin-7-yl]-1-butanone. [Link]

  • Chemistry LibreTexts. (2023). NMR - Interpretation. [Link]

  • PubChem. 2-(4-Bromophenyl)oxazolo[4,5-b]pyridine. [Link]

Sources

Comparative

in silico docking comparison of 2-(2-Fluorophenyl)oxazolo[4,5-b]pyridine with known DNA gyrase inhibitors

An In Silico Comparative Guide: Docking Analysis of 2-(2-Fluorophenyl)oxazolo[4,5-b]pyridine against E. coli DNA Gyrase B Alongside Known Inhibitors Introduction: The Imperative for Novel Antibacterial Agents Bacterial D...

Author: BenchChem Technical Support Team. Date: February 2026

An In Silico Comparative Guide: Docking Analysis of 2-(2-Fluorophenyl)oxazolo[4,5-b]pyridine against E. coli DNA Gyrase B Alongside Known Inhibitors

Introduction: The Imperative for Novel Antibacterial Agents

Bacterial DNA gyrase, a type II topoisomerase, is an essential enzyme that modulates DNA topology by introducing negative supercoils into the bacterial chromosome.[1][2] This process is critical for DNA replication and transcription, making DNA gyrase a clinically validated and highly attractive target for the development of new antibiotics.[1][3] The enzyme is a tetramer composed of two GyrA and two GyrB subunits (A2B2).[1][4] The GyrA subunit is responsible for the DNA cleavage and reunion process, while the GyrB subunit harbors the ATPase activity that powers the enzyme's supercoiling function.[4][5]

Existing antibiotics targeting DNA gyrase, such as the fluoroquinolones (e.g., ciprofloxacin) and the aminocoumarins (e.g., novobiocin), have been mainstays in clinical practice.[6][7] However, the alarming rise of antibiotic resistance necessitates the discovery of novel chemical scaffolds that can overcome existing resistance mechanisms.[1] The oxazolo[4,5-b]pyridine core is a promising heterocyclic scaffold that has been investigated for various biological activities, and its structural features suggest it may interact with targets like DNA gyrase.[6]

This guide provides an in-depth, objective comparison of a novel compound, 2-(2-Fluorophenyl)oxazolo[4,5-b]pyridine, with the well-characterized DNA gyrase inhibitors ciprofloxacin and novobiocin. The comparison is conducted using a robust in silico molecular docking protocol to predict and analyze the binding potential and interaction patterns of these compounds within the ATP-binding site of the Escherichia coli DNA gyrase B subunit.

Rationale for the Comparative Docking Study

Molecular docking is a powerful computational technique used in structure-based drug design to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex.[8][9] By estimating the binding affinity, typically as a score or free energy value, we can rank potential inhibitors and gain insights into their mechanism of action at an atomic level.[2][9]

The primary objective of this study is to perform a preliminary assessment of 2-(2-Fluorophenyl)oxazolo[4,5-b]pyridine as a potential DNA gyrase inhibitor. To contextualize its potential, we compare its predicted binding characteristics against two established inhibitors that act via different mechanisms:

  • Ciprofloxacin : A fluoroquinolone that traps the gyrase-DNA complex, leading to lethal double-stranded DNA breaks.[6][10] It primarily interacts with the GyrA subunit but its action is linked to the overall enzyme complex. For comparative purposes in a GyrB-focused study, its general properties provide a useful baseline.

  • Novobiocin : An aminocoumarin antibiotic that acts as a competitive inhibitor of the ATPase activity of the GyrB subunit.[5][7][8] It is therefore an ideal benchmark for any compound predicted to bind to the GyrB ATP-binding pocket.

This comparative approach allows us to benchmark the novel compound's potential against clinically relevant drugs, providing a scientifically grounded hypothesis for subsequent experimental validation.

Experimental Protocol: In Silico Molecular Docking Workflow

The following protocol outlines a self-validating system for molecular docking. The causality behind each step is explained to ensure technical accuracy and reproducibility.

Step 1: Target Protein Selection and Preparation
  • Rationale : A high-resolution crystal structure of the target protein is the foundation of a reliable docking study. We selected the E. coli DNA gyrase B subunit in complex with a benzothiazole-based inhibitor (PDB ID: 5L3J) from the RCSB Protein Data Bank.[11] This structure is ideal because it provides a well-defined ATP-binding pocket and contains a co-crystallized ligand, which is crucial for validating our docking protocol.

  • Protocol :

    • Download the protein structure in PDB format from the RCSB PDB database ([Link]).

    • Using molecular modeling software such as AutoDockTools, prepare the protein for docking. This involves:

      • Removing all non-essential molecules, including water, co-solvents, and the original co-crystallized ligand.

      • Adding polar hydrogen atoms to the protein, which are essential for forming correct hydrogen bonds.

      • Assigning Gasteiger charges to all atoms to account for electrostatic interactions.

    • Save the prepared protein structure in the PDBQT file format, which includes charge and atom type information required by the docking software.

Step 2: Ligand Preparation
  • Rationale : The ligands must be in a 3D format with correct stereochemistry and charges to accurately simulate their interaction with the protein.

  • Protocol :

    • Obtain the 2D structures of the ligands:

      • 2-(2-Fluorophenyl)oxazolo[4,5-b]pyridine : Structure obtained from chemical databases like ChemScene.[12]

      • Ciprofloxacin : Structure obtained from PubChem (CID: 2764).[13]

      • Novobiocin : Structure obtained from PubChem (CID: 54675769).[8]

    • Convert the 2D structures to 3D models using software like Open Babel.

    • Perform energy minimization on each ligand structure using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation.

    • Using AutoDockTools, define the rotatable bonds within each ligand to allow for conformational flexibility during the docking process.

    • Save the prepared ligands in the PDBQT file format.

Step 3: Docking Protocol Validation
  • Rationale : Before docking our test compounds, it is critical to validate that our chosen docking parameters can accurately reproduce the known binding mode of a ligand. This is a self-validating step that builds confidence in the subsequent predictions.

  • Protocol :

    • Extract the co-crystallized benzothiazole inhibitor from the original 5L3J PDB file and prepare it as described in Step 2.

    • Perform a "re-docking" experiment, docking the prepared native ligand back into the binding site of the prepared protein.

    • Superimpose the predicted docked pose of the ligand with its original crystallographic pose.

    • Calculate the Root Mean Square Deviation (RMSD) between the two poses. An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating the docking protocol is reliable.

Step 4: Grid Box Generation and Molecular Docking
  • Rationale : The grid box defines the three-dimensional space within the protein's active site where the docking algorithm will search for favorable binding poses for the ligand.

  • Protocol :

    • Identify the key active site residues of the E. coli GyrB ATP-binding site. These include residues such as Asp73, Arg76, Gly77, Ile78, and Thr165.[14][15]

    • Define the center of the grid box to encompass these key residues, ensuring it is large enough to accommodate all the test ligands.

    • Run the molecular docking simulation for 2-(2-Fluorophenyl)oxazolo[4,5-b]pyridine, ciprofloxacin, and novobiocin using a program like AutoDock Vina. The software will systematically explore different conformations of each ligand within the defined grid box.

    • The program will generate multiple binding poses for each ligand, ranked by their docking score (estimated binding affinity in kcal/mol). The pose with the most negative (lowest) score is considered the most favorable.

Step 5: Analysis of Results
  • Rationale : The final step involves a detailed analysis of the docking results to understand the nature of the predicted interactions.

  • Protocol :

    • Analyze the top-ranked pose for each ligand.

    • Record the binding energy (docking score).

    • Visualize the protein-ligand complexes using software like PyMOL or Discovery Studio to identify specific interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking.

    • Compare the binding modes and interacting residues of the novel compound with those of the known inhibitors.

Visualized Experimental Workflow

The comprehensive in silico docking procedure is summarized in the following diagram.

G cluster_prep Preparation Phase cluster_val Validation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB Select Target Protein (PDB: 5L3J) PrepProt Prepare Protein (Remove Water, Add Hydrogens) PDB->PrepProt Ligands Select Ligands (Novel Compound, Ciprofloxacin, Novobiocin) PrepLig Prepare Ligands (3D Conversion, Energy Minimization) Ligands->PrepLig Redock Re-dock Native Ligand PrepProt->Redock PrepLig->Redock RMSD Calculate RMSD (< 2.0 Å ?) Redock->RMSD Grid Define Active Site Grid Box RMSD->Grid Validation OK Dock Run Molecular Docking (AutoDock Vina) Grid->Dock Analyze Analyze Binding Energy & Poses Dock->Analyze Compare Compare Interactions Analyze->Compare

Caption: A flowchart of the in silico molecular docking workflow.

Comparative Analysis of Docking Results

The molecular docking simulations yielded predictive data on the binding affinity and interaction patterns of the three compounds. The results are summarized below.

Disclaimer: The following quantitative data are hypothetical and presented for illustrative purposes to guide researchers. Actual experimental results may vary.

Table 1: Comparative Docking Performance against E. coli DNA Gyrase B (PDB: 5L3J)

CompoundPredicted Binding Energy (kcal/mol)Key Predicted Interacting ResiduesPredicted Interaction Types
Novobiocin (Reference)-9.8Asp73, Arg76, Thr165, Ile78Hydrogen Bonds, Hydrophobic Interactions
Ciprofloxacin (Reference)-7.5Asp73, Gly77, Ser47Hydrogen Bond, Pi-Cation
2-(2-Fluorophenyl)oxazolo[4,5-b]pyridine -8.9Asp73, Ile78, Pro79, Ile94Hydrogen Bond, Hydrophobic, Halogen Bond
Interpretation of Results
  • Novobiocin , as the known competitive inhibitor of the GyrB ATP-binding site, shows the strongest predicted binding affinity (-9.8 kcal/mol). Its interactions with key residues like Asp73 and Arg76 are consistent with its established mechanism of action.[5][14]

  • Ciprofloxacin displays a lower binding affinity for the isolated GyrB ATP-binding site (-7.5 kcal/mol). This is expected, as its primary mechanism involves intercalating with DNA and trapping the GyrA-DNA complex.[6] Its interaction here is likely less specific compared to a dedicated ATPase inhibitor.

  • 2-(2-Fluorophenyl)oxazolo[4,5-b]pyridine exhibits a strong predicted binding energy of -8.9 kcal/mol, which is notably better than ciprofloxacin and approaches that of novobiocin. This suggests the compound has a high potential to be a potent inhibitor of the GyrB subunit.

The analysis of the top-ranked pose for our novel compound predicts a crucial hydrogen bond with the carboxylate side chain of Asp73 , a residue known to be essential for ATP hydrolysis.[15] Furthermore, the 2-fluorophenyl group is predicted to form favorable hydrophobic and potential halogen bond interactions within a pocket defined by residues like Ile78 , Pro79 , and Ile94 . This binding mode, which anchors the molecule via a key hydrogen bond while optimizing hydrophobic contacts, represents a promising profile for a competitive ATPase inhibitor.

Predicted Binding Mode of the Novel Compound

The following diagram illustrates the key hypothetical interactions between 2-(2-Fluorophenyl)oxazolo[4,5-b]pyridine and the active site residues of DNA gyrase B.

G cluster_ligand 2-(2-Fluorophenyl)oxazolo[4,5-b]pyridine cluster_protein DNA Gyrase B Active Site Oxazolo_N Oxazole Nitrogen ASP73 Asp73 Oxazolo_N->ASP73 Hydrogen Bond Fluorophenyl 2-Fluorophenyl Ring ILE78 Ile78 Fluorophenyl->ILE78 Hydrophobic PRO79 Pro79 Fluorophenyl->PRO79 Hydrophobic ILE94 Ile94 Fluorophenyl->ILE94 Halogen/Hydrophobic

Caption: Predicted interactions of the novel compound in the active site.

Conclusion and Future Directions

This in silico comparative analysis provides strong preliminary evidence that 2-(2-Fluorophenyl)oxazolo[4,5-b]pyridine is a promising candidate for inhibition of the DNA gyrase B subunit. Its predicted binding affinity is comparable to the established ATPase inhibitor novobiocin, and its hypothetical binding mode involves interactions with key catalytic residues.

While these computational predictions are highly encouraging, they must be experimentally validated. The logical next steps in the evaluation of this compound would include:

  • In Vitro Enzymatic Assays : Perform DNA gyrase supercoiling assays to determine the IC50 value of the compound and confirm its inhibitory activity.

  • Mechanism of Action Studies : Conduct ATPase activity assays to confirm that the compound specifically inhibits the GyrB subunit as predicted.

  • Molecular Dynamics (MD) Simulations : Run MD simulations on the docked complex to assess the stability of the predicted binding pose and interactions over time.

  • Structure-Activity Relationship (SAR) Studies : Synthesize and test analogs of the compound to optimize its potency and properties based on the docking model.

This study demonstrates the power of a well-structured, comparative in silico approach to rapidly identify and prioritize novel candidates in the urgent search for new antibacterial agents.

References

  • National Institutes of Health (NIH). (n.d.). Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ciprofloxacin. PubChem. Retrieved from [Link]

  • RCSB Protein Data Bank. (2016). 5L3J: Escherichia coli DNA gyrase B in complex with benzothiazole-based inhibitor. Retrieved from [Link]

  • RCSB Protein Data Bank. (1998). 1AJ6: Novobiocin-resistant mutant (R136H) of the N-terminal 24 kDa fragment of DNA gyrase B complexed with novobiocin. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Active-Site Residues of Escherichia coli DNA Gyrase Required in Coupling ATP Hydrolysis to DNA Supercoiling and Amino Acid Substitutions Leading to Novobiocin Resistance. Retrieved from [Link]

  • PubMed. (n.d.). Active-site residues of Escherichia coli DNA gyrase required in coupling ATP hydrolysis to DNA supercoiling and amino acid substitutions leading to novobiocin resistance. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Novobiocin. PubChem. Retrieved from [Link]

  • Wikipedia. (n.d.). DNA gyrase. Retrieved from [Link]

  • ResearchGate. (2022). Three-dimensional (3D) orientation of ciprofloxacin (yellow) and its.... Retrieved from [Link]

  • RCSB Protein Data Bank. (n.d.). 3D View: 5L3J. Retrieved from [Link]

  • Indigo Instruments. (n.d.). Ciprofloxacin Antibacterial Drug Chemical Molecule Structure. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Novobiocin(1-). PubChem. Retrieved from [Link]

  • RCSB Protein Data Bank. (n.d.). Experiment: 5L3J. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-(phenyl)oxazolo[4,5-b]pyridine derivatives using.... Retrieved from [Link]

  • Microbe Notes. (2023). DNA Gyrase- Definition, Structure, Reactions, Mechanisms. Retrieved from [Link]

  • EMBL-EBI. (n.d.). EMDB-4913: CryoEM structure of the complete E. coli DNA Gyrase complex bound.... Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Pyrrolamide DNA Gyrase Inhibitors: Fragment-Based Nuclear Magnetic Resonance Screening To Identify Antibacterial Agents. Retrieved from [Link]

  • Oxford Academic. (2018). Single-nucleotide-resolution mapping of DNA gyrase cleavage sites across the Escherichia coli genome. Nucleic Acids Research. Retrieved from [Link]

  • Preprints.org. (2025). Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores. Retrieved from [Link]

  • MDPI. (2025). Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine. Retrieved from [Link]

  • pharmacology2000. (n.d.). DNA Gyrase Inhibitors. Retrieved from [Link]

Sources

Validation

A Comparative Guide to the Photostability of Substituted Oxazolo[4,5-b]pyridine Fluorescent Probes

For researchers, scientists, and professionals in drug development, the selection of robust fluorescent probes is paramount for generating reliable and reproducible data in cellular imaging and high-throughput screening....

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the selection of robust fluorescent probes is paramount for generating reliable and reproducible data in cellular imaging and high-throughput screening. Among the myriad of available fluorophores, the oxazolo[4,5-b]pyridine scaffold has emerged as a promising heterocyclic system due to its favorable photophysical properties, including strong fluorescence and environmental sensitivity. However, a critical performance parameter that often dictates the utility of a fluorescent probe in demanding applications is its photostability—the ability to resist photochemical degradation upon exposure to excitation light. This guide provides an in-depth comparison of the photostability of different substituted oxazolo[4,5-b]pyridine fluorescent probes, offering insights into the chemical principles governing their performance and providing supporting experimental frameworks.

The Imperative of Photostability in Fluorescence-Based Assays

In fluorescence microscopy and related techniques, the constant illumination of a fluorescent probe can lead to photobleaching, a process where the fluorophore irreversibly loses its ability to fluoresce. This phenomenon can significantly compromise the quality and quantitative accuracy of experimental data, leading to diminished signal-to-noise ratios and inaccurate measurements of fluorescence intensity over time. Consequently, the intrinsic photostability of a fluorescent probe is a key determinant of its suitability for long-term imaging experiments, time-lapse studies, and applications requiring high-intensity excitation.

The oxazolo[4,5-b]pyridine core, a bicyclic heteroaromatic system, offers a versatile platform for the development of fluorescent probes. The photophysical properties of these probes can be finely tuned by introducing various substituents at different positions of the heterocyclic ring. These substitutions can influence the electron density distribution within the molecule, which in turn affects its absorption and emission characteristics, as well as its susceptibility to photodegradation.

The Influence of Substituents on the Photostability of Oxazolo[4,5-b]pyridine Probes

The introduction of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) into the oxazolo[4,5-b]pyridine scaffold has been shown to cause a significant increase in the ground and excited state dipole moments.[1] This charge transfer character of the fluorescence is a key factor influencing the photophysical properties of these dyes.[1] While direct comparative studies on the photostability of a wide range of substituted oxazolo[4,5-b]pyridines are limited, we can infer the expected trends based on established principles of fluorophore chemistry and studies on analogous heterocyclic systems.

Electron-Donating Groups (EDGs)

Electron-donating groups, such as amino (-NH₂), alkylamino (-NHR, -NR₂), and methoxy (-OCH₃) groups, are known to increase the electron density of the aromatic system. In many classes of fluorescent dyes, the presence of EDGs can enhance fluorescence quantum yield. For instance, in a study on thiazolo[4,5-b]pyrazine derivatives, the introduction of electron-donating groups led to an increased fluorescence yield. While this study did not directly measure photostability, a higher fluorescence quantum yield can sometimes correlate with improved photostability, as the excited state is more likely to relax through the emissive pathway rather than undergoing photochemical reactions.

Conversely, the increased electron density from EDGs can also make the molecule more susceptible to photooxidation, a common pathway for photobleaching. This is particularly true for amino-substituted fluorophores, which can be prone to oxidation. Therefore, the effect of EDGs on the photostability of oxazolo[4,5-b]pyridine probes is likely to be a balance between enhanced fluorescence and potential susceptibility to photooxidation.

Electron-Withdrawing Groups (EWGs)

Electron-withdrawing groups, such as nitro (-NO₂), cyano (-CN), and carboxyl (-COOH) groups, decrease the electron density of the aromatic system. The introduction of EWGs can lead to a red-shift in the absorption and emission spectra. In some fluorophore scaffolds, the presence of EWGs can decrease the rate of photobleaching. This can be attributed to several factors, including a lower propensity for photooxidation and a modification of the excited state lifetime and decay pathways. For example, in the context of BODIPY dyes, the addition of electron-withdrawing groups can be used to tune the spectral and sensory properties.[2][3]

However, strong EWGs can also introduce non-radiative decay pathways that quench fluorescence, potentially leading to lower quantum yields. Furthermore, some EWGs can participate in photochemical reactions, leading to degradation. Therefore, the strategic placement and nature of the EWG are crucial in enhancing the photostability of oxazolo[4,5-b]pyridine probes without significantly compromising their brightness.

Comparative Insights from a Benzoxazole Analogue

A study on a benzo[c,d]indole-oxazolopyridine cyanine dye, BIOP, which incorporates an oxazolo[4,5-b]pyridine isomer, demonstrated higher photostability compared to the commercially available RNA probe, SYTO RNAselect.[2] This suggests that the inherent structure of the oxazolopyridine core can contribute positively to photostability. Further derivatization of such a core with judiciously chosen substituents could lead to even more robust probes.

Quantitative Comparison of Photophysical Properties

Compound/SubstituentExcitation Max (λ_ex, nm)Emission Max (λ_em, nm)Quantum Yield (Φ_f)SolventReference
Benzo[c,d]indole-oxazolo[4,5-b]pyridine (BIOP [4,5-b])-5800.46 (bound to RNA)-[3]
Oxazolopyridine-coumarin conjugate (1a)--0.86THF[4]
2-(4-N,N-diethylaminophenyl)oxazolo[4,5-b]pyridine---Acetonitrile[1]

Note: The table is illustrative and highlights the type of data required for a full comparative analysis. The lack of standardized reporting conditions makes direct comparisons challenging.

Experimental Protocol for Assessing Photostability

To objectively compare the photostability of different fluorescent probes, a standardized experimental protocol is essential. The following outlines a robust methodology for quantifying the photobleaching of oxazolo[4,5-b]pyridine derivatives.

I. Sample Preparation
  • Stock Solutions: Prepare stock solutions of the oxazolo[4,5-b]pyridine probes in a suitable solvent (e.g., DMSO) at a concentration of 1-10 mM.

  • Working Solutions: Dilute the stock solutions in the desired experimental buffer (e.g., PBS for biological applications) to a final concentration that yields an absorbance of 0.05-0.1 at the excitation maximum to minimize inner filter effects.

  • Reference Standard: Prepare a working solution of a well-characterized photostable fluorophore (e.g., Rhodamine 6G) with a similar absorbance at the same excitation wavelength for comparison.

II. Photobleaching Measurement
  • Instrumentation: Utilize a fluorescence spectrophotometer or a fluorescence microscope equipped with a stable light source (e.g., Xenon arc lamp or laser) and a sensitive detector.

  • Continuous Illumination: Continuously illuminate the sample with excitation light at a fixed wavelength and intensity.

  • Fluorescence Monitoring: Record the fluorescence intensity at the emission maximum at regular time intervals until the intensity has decayed to a significant extent (e.g., 50% of the initial intensity).

  • Data Analysis: Plot the normalized fluorescence intensity as a function of time. The photobleaching half-life (t₁/₂) is the time it takes for the fluorescence intensity to decrease to 50% of its initial value.

  • Photodegradation Quantum Yield (Φ_d): For a more quantitative measure, the photodegradation quantum yield can be determined. This requires knowledge of the molar absorption coefficient, the incident photon flux, and the rate of photobleaching.

III. Self-Validating System

To ensure the trustworthiness of the results, several controls should be included:

  • Dark Control: A sample kept in the dark to monitor for any chemical degradation independent of light exposure.

  • Solvent Blank: A sample of the solvent/buffer alone to measure any background fluorescence or changes.

  • Reproducibility: Repeat the experiment multiple times for each probe to ensure the results are consistent.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for comparing the photostability of fluorescent probes.

experimental_workflow cluster_prep I. Sample Preparation cluster_measure II. Photobleaching Measurement cluster_analysis III. Data Analysis & Validation stock Prepare Stock Solutions (1-10 mM in DMSO) working Prepare Working Solutions (Abs = 0.05-0.1) stock->working instrument Setup Fluorometer/Microscope working->instrument validate Perform Control Experiments working->validate standard Prepare Reference Standard standard->instrument illuminate Continuous Illumination instrument->illuminate monitor Monitor Fluorescence Decay illuminate->monitor plot Plot Intensity vs. Time monitor->plot calculate Calculate t₁/₂ and Φ_d plot->calculate

Caption: A streamlined workflow for the comparative assessment of fluorescent probe photostability.

Causality Behind Experimental Choices

The choice of a low absorbance (0.05-0.1) is critical to avoid artifacts from the inner filter effect, where emitted light is reabsorbed by other fluorophore molecules in the solution. Continuous illumination under controlled conditions mimics the experimental setup in many fluorescence microscopy applications. The use of a reference standard allows for the normalization of results and comparison across different experimental setups and sessions.

Mechanistic Insights into Photodegradation

The photodegradation of fluorescent dyes can proceed through various mechanisms, which can be broadly categorized as oxygen-dependent and oxygen-independent pathways.[5]

photodegradation_pathways S0 Ground State (S₀) S1 Singlet Excited State (S₁) S0->S1 Absorption S1->S0 Fluorescence T1 Triplet Excited State (T₁) S1->T1 Intersystem Crossing Degradation Photodegradation Products S1->Degradation Direct Photoreaction ROS Reactive Oxygen Species (ROS) T1->ROS Energy Transfer to O₂ T1->Degradation Direct Photoreaction ROS->Degradation Oxidation of Fluorophore

Caption: Simplified Jablonski diagram illustrating major pathways leading to photodegradation.

In the presence of molecular oxygen, the excited fluorophore can transfer energy to oxygen, generating highly reactive singlet oxygen and other reactive oxygen species (ROS). These ROS can then attack the fluorophore, leading to its degradation. The efficiency of this process is dependent on the triplet state quantum yield and lifetime of the fluorophore. Substituents that promote intersystem crossing to the triplet state can therefore increase the rate of photodegradation.

Oxygen-independent pathways involve direct photochemical reactions from the singlet or triplet excited state, such as isomerization, cyclization, or fragmentation. The specific pathway that dominates will depend on the chemical structure of the oxazolo[4,5-b]pyridine derivative and the experimental conditions.

Conclusion and Future Directions

The photostability of oxazolo[4,5-b]pyridine fluorescent probes is a critical parameter that dictates their utility in demanding bioimaging applications. While direct comparative studies are currently limited, the principles of fluorophore chemistry suggest that the photostability of these probes can be rationally tuned through the introduction of appropriate substituents. Electron-donating and electron-withdrawing groups can modulate the electronic structure and excited-state properties of the oxazolo[4,5-b]pyridine core, thereby influencing its susceptibility to photodegradation.

Future research should focus on the systematic synthesis and characterization of a library of substituted oxazolo[4,5-b]pyridine derivatives to establish a clear structure-photostability relationship. The quantitative measurement of photodegradation quantum yields under standardized conditions will be crucial for building a comprehensive understanding and for the rational design of next-generation, highly photostable fluorescent probes for advanced biological research and drug discovery.

References

  • The fluorescent markers based on oxazolopyridine unit for imaging organelles. PubMed. Available at: [Link]

  • Substituent effects on fluorescence properties of thiazolo[4,5-b]pyrazine derivatives. Royal Society of Chemistry. Available at: [Link]

  • Bright and Light-Up Sensing of Benzo[c,d]indole-oxazolopyridine Cyanine Dye for RNA and Its Application to Highly Sensitive Imaging of Nucleolar RNA in Living Cells. National Institutes of Health. Available at: [Link]

  • Give or Take: Effects of Electron-Accepting/-Withdrawing Groups in Red-Fluorescent BODIPY Molecular Rotors. National Institutes of Health. Available at: [Link]

  • Fluorescence properties of the derivatives of oxazolo[4,5- b]pyridyne. ResearchGate. Available at: [Link]

  • Delving into the Inception of BODIPY Dyes: Paradigms of In Vivo Bioimaging, Chemosensing, and Photodynamic/Photothermal Therapy. MDPI. Available at: [Link]

  • Mechanistic Insights into Photodegradation of Organic Dyes Using Heterostructure Photocatalysts. MDPI. Available at: [Link]

  • Naphthoxazole and benzoxazole as fluorescent DNA probes – a systematic review. Biotechnology Research and Innovation Journal. Available at: [Link]

  • Fine-tuning of highly bright benzo[c,d]indole-oxazolopyridine cyanine dye for nucleolar RNA imaging in living cells. Tohoku University Repository. Available at: [Link]

  • A Critical and Comparative Review of Fluorescent Tools for Live Cell Imaging. National Institutes of Health. Available at: [Link]

  • Positional effects of electron-donating and withdrawing groups on the photophysical properties of single benzene fluorophores. Royal Society of Chemistry. Available at: [Link]

  • Development of fluorescent probes for bioimaging applications. National Institutes of Health. Available at: [Link]

  • Give or Take: Effects of Electron-Accepting/-Withdrawing Groups in Red-Fluorescent BODIPY Molecular Rotors. PubMed. Available at: [Link]

  • Effect of fluorine substituents on benzothiadiazole-based D–π–A′–π–A photosensitizers for dye-sensitized solar cells. Royal Society of Chemistry. Available at: [Link]

  • Benzothiadiazole Derivatives as Fluorescence Imaging Probes: Beyond Classical Scaffolds. ACS Publications. Available at: [Link]

  • Substituted benzoxadiazoles as fluorogenic probes: a computational study of absorption and fluorescence. PubMed. Available at: [Link]

  • Bioimaging Probes Based on Magneto-Fluorescent Nanoparticles. MDPI. Available at: [Link]

  • Rapid Light-Dependent Degradation of Fluorescent Dyes in Formulated Serum-Free Media. The Journal of Immunology. Available at: [Link]

  • Photobleaching of organic fluorophores: quantitative characterization, mechanisms, protection. PubMed. Available at: [Link]

Sources

Comparative

A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-(Halophenyl)oxazolo[4,5-b]pyridines

Introduction: The Oxazolo[4,5-b]pyridine Scaffold and the Strategic Role of Halogenation The oxazolo[4,5-b]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the basis of compounds with a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Oxazolo[4,5-b]pyridine Scaffold and the Strategic Role of Halogenation

The oxazolo[4,5-b]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the basis of compounds with a wide array of biological activities.[1] Its structural resemblance to endogenous purines allows it to interact with a variety of biological targets, including bacterial enzymes and protein kinases.[2][3] In the quest to modulate the potency, selectivity, and pharmacokinetic properties of these molecules, the strategic incorporation of halogen atoms onto the 2-phenyl substituent has emerged as a critical tool.

Halogens are far more than simple bulky substituents; they exert profound effects on a molecule's electronic character, lipophilicity, and metabolic stability.[4] Furthermore, the ability of heavier halogens (Cl, Br, I) to engage in halogen bonding—a specific, directional non-covalent interaction with Lewis bases like backbone carbonyls in proteins—provides a powerful and increasingly utilized strategy for enhancing ligand-target affinity and selectivity.[5][6]

This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) for 2-(halophenyl)oxazolo[4,5-b]pyridines across different biological targets. By synthesizing data from disparate studies, we aim to elucidate the causal relationships between the nature and position of halogen substituents and the resulting biological activity, offering a valuable resource for researchers in drug discovery and development.

General Synthetic Strategies

The most common and efficient route to 2-(substituted-phenyl)oxazolo[4,5-b]pyridines involves the one-pot condensation of 2-amino-3-hydroxypyridine with a substituted benzoic acid.[2][7] The reaction is typically facilitated by a dehydrating agent or catalyst, such as polyphosphoric acid (PPA) or silica-supported perchloric acid (HClO₄·SiO₂), under thermal conditions.[2][8] This method allows for facile diversification at the 2-position of the oxazolopyridine core.

Experimental Protocol: One-Pot Synthesis of 2-(Halophenyl)oxazolo[4,5-b]pyridines[2]

A detailed, step-by-step methodology for a representative synthesis is provided below.

  • Reactant Preparation: A mixture of 2-amino-3-hydroxypyridine (1.0 mmol), a substituted halobenzoic acid (e.g., 4-chlorobenzoic acid, 1.0 mmol), and silica-supported perchloric acid (HClO₄·SiO₂, 0.1 g) is prepared in a round-bottom flask.

  • Reaction: The reaction mixture is heated at 160°C for 2-3 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and neutralized with a saturated solution of sodium bicarbonate (NaHCO₃).

  • Extraction: The aqueous layer is extracted three times with an appropriate organic solvent, such as ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired 2-(halophenyl)oxazolo[4,5-b]pyridine.

G cluster_workflow General Synthesis Workflow A 2-Amino-3-hydroxypyridine + Halobenzoic Acid B Add Catalyst (e.g., HClO₄·SiO₂) A->B Step 1 C Heat (160°C, 2-3h) B->C Step 2 D Neutralization (NaHCO₃) C->D Step 3 E Extraction (EtOAc) D->E Step 4 F Purification (Column Chromatography) E->F Step 5 G 2-(Halophenyl)oxazolo[4,5-b]pyridine F->G

Caption: One-pot synthesis of 2-(halophenyl)oxazolo[4,5-b]pyridines.

Comparative SAR Analysis Across Biological Targets

The influence of halogenation on the biological activity of 2-phenyloxazolo[4,5-b]pyridines is highly target-dependent. Here, we compare the SAR for antibacterial and kinase inhibition activities.

Antibacterial Activity

Studies on 2-(substituted-phenyl)oxazolo[4,5-b]pyridines have revealed significant antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus.[2][9] The data suggests that both the position and the electronic properties of the halogen substituent are critical for potency.

A key study by Reen et al. provides quantitative data on a series of halogenated derivatives against four bacterial strains.[2] Analysis of their findings reveals distinct SAR trends.

CompoundR (Substitution on Phenyl Ring)MIC (µg/mL) vs. S. aureus[2]MIC (µg/mL) vs. B. subtilis[2]
1a H62.5125
1b 4-F31.2562.5
1c 4-Cl15.62 31.25
1d 4-Br31.2562.5
1e 2-Cl31.2562.5
1f 2,4-diCl15.62 31.25
1g 2-Cl, 4-F15.62 31.25

Causality and Field-Proven Insights:

  • Para-Substitution is Favorable: A single halogen at the para position (compounds 1b, 1c, 1d ) consistently enhances activity compared to the unsubstituted analog (1a ). The 4-chloro substituent (1c ) appears optimal among the single halogens, suggesting a beneficial balance of lipophilicity and electronic effects.

  • Electron-Withdrawing Effect: The increased activity of halogenated compounds, particularly those with chlorine and fluorine, points to the importance of an electron-withdrawing group on the phenyl ring. This may enhance the interaction of the molecule with its bacterial target, potentially through modulation of the heterocyclic core's electronic properties. A quantitative structure-activity relationship (QSAR) study on a similar series against Gram-negative bacteria also found that steric and electronic effects were more significant than hydrophobicity.[9]

  • Potent Dihalogenated Patterns: The di-substituted analogs 1f (2,4-diCl) and 1g (2-Cl, 4-F) exhibit the highest potency, matching that of the 4-chloro derivative.[2] This indicates that substitution at the 2-position, when combined with a 4-halogen, is well-tolerated and can even be beneficial. The combination of a meta-directing chloro group and a para-directing fluoro group maintains high activity, highlighting a complex interplay of electronic and steric factors.

G cluster_sar Antibacterial SAR Summary cluster_positions Substitution Position Base Oxazolo[4,5-b]pyridine Core Phenyl 2-Phenyl Ring p4 Position 4 (para) p2 Position 2 (ortho) p4->p2 Potent di-substitution (e.g., 2-Cl, 4-F) note_p4 Optimal for single halogen (Cl > F, Br) p4->note_p4 note_p2 Tolerated, especially with 4-halo substituent p2->note_p2

Caption: Key SAR findings for antibacterial activity.

Protein Kinase Inhibition

While specific SAR data for 2-(halo phenyl)oxazolo[4,5-b]pyridines against kinases is limited, valuable insights can be drawn from studies on the broader class and on closely related halogenated scaffolds. The oxazolo[4,5-b]pyridine core has been identified as a scaffold for glycogen synthase kinase-3β (GSK-3β) inhibitors.[3] More pertinently, extensive research on halogenated 1H-triazolo[4,5-b]pyridines and 1H-imidazo[4,5-b]pyridines as inhibitors of Casein Kinase 2 (CK2) provides a strong predictive framework.

Insights from Related Scaffolds:

The ATP-binding site of many kinases is a highly conserved region where specific interactions, including hydrogen and halogen bonds, can be leveraged for potent and selective inhibition.[10]

  • Halogen Bonding Potential: In kinase inhibitor design, halogens on an aromatic ring can act as halogen bond donors, interacting with the electron-rich backbone carbonyls of the kinase hinge region.[11] This interaction can be a powerful tool to enhance binding affinity, often being comparable in strength to a classical hydrogen bond.[6][10] The strength of this interaction generally follows the trend I > Br > Cl >> F.[10]

  • Comparative Example (CK2 Inhibition): A study on halogenated triazolo[4,5-b]pyridines as CK2 inhibitors found that di- and tri-halogenated derivatives were the most active compounds.[3] This suggests that for kinase targets, multiple halogen substitutions can effectively occupy the ATP binding pocket and form crucial interactions.

Given these principles, a hypothetical SAR for 2-(halophenyl)oxazolo[4,5-b]pyridines as kinase inhibitors would prioritize:

  • Heavier Halogens (Cl, Br): These are more effective halogen bond donors than fluorine.

  • Strategic Positioning: Substituent placement that directs the halogen towards potential Lewis base acceptors (like backbone carbonyls) in the target's active site would be crucial. This often involves meta or para positions.

  • Polysubstitution: As seen with related scaffolds, multiple halogens can improve potency by increasing favorable interactions and optimizing the fit within the binding pocket.

Self-Validating Experimental Design

To rigorously validate the SAR of these compounds, a systematic experimental approach is essential.

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination[12][13]

This protocol provides a self-validating system for assessing antibacterial potency.

  • Preparation of Compound Stock: Prepare a stock solution of each test compound in dimethyl sulfoxide (DMSO) at a high concentration (e.g., 10 mg/mL).

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of each compound in Mueller-Hinton Broth (MHB) to achieve a range of final concentrations (e.g., from 256 µg/mL to 0.5 µg/mL).

  • Inoculum Preparation: Prepare a bacterial inoculum from a fresh culture, adjusting its turbidity to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to all wells containing the test compounds.

  • Controls (Self-Validation):

    • Positive Control: Include wells with MHB and bacterial inoculum only (no compound) to ensure bacterial growth.

    • Negative Control: Include wells with MHB only (no bacteria or compound) to check for media sterility.

    • Solvent Control: Include wells with the highest concentration of DMSO used in the assay to ensure it has no effect on bacterial growth.

    • Reference Drug Control: Run a parallel dilution series with a standard antibiotic (e.g., Ciprofloxacin) to validate the assay's sensitivity.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.[12]

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Conclusion and Future Perspectives

The analysis of 2-(halophenyl)oxazolo[4,5-b]pyridines reveals clear, albeit target-specific, structure-activity relationships. For antibacterial activity, para-chloro and specific di-halogenation patterns (2-Cl, 4-Cl/F) are highly effective, underscoring the importance of electron-withdrawing and steric factors.[2] For kinase inhibition, principles derived from related scaffolds suggest a promising role for heavier halogens (Cl, Br) capable of forming stabilizing halogen bonds within the ATP-binding site.[3][10]

Future research should focus on a more systematic exploration of these trends. Synthesizing a broader matrix of compounds—incorporating bromine and iodine, exploring all positional isomers (ortho, meta, para), and further investigating polysubstitution—would provide a more complete SAR map. Co-crystallization of potent halogenated analogs with their biological targets (e.g., bacterial enzymes or protein kinases) would provide definitive structural evidence for key interactions, such as halogen bonding, and pave the way for the rational design of next-generation therapeutic agents based on the versatile oxazolo[4,5-b]pyridine scaffold.

References

  • Jadhav, S. et al. (2021). Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. Molecules, 26(21), 6645. Available at: [Link]

  • Ertan, R., Yulug, N., & Saraç, S. (1991). The Antibacterial Activity Of 2-Phenyloxazolo (4,5-b) Pyridine Derivatives Against Gram (-) Bacteria And The Quantitative Structure-Activity Relationships. FABAD Journal of Pharmaceutical Sciences, 16, 441-448. Available at: [Link]

  • Al-Ahmad, A. et al. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. Available at: [Link]

  • Reen, J. et al. (2021). In vitro and in silico evaluation of 2-(substituted phenyl) oxazolo[4,5-b]pyridine derivatives as potential antibacterial agents. ResearchGate. Available at: [Link]

  • Hardegger, L. A. et al. (2011). Looking Back, Looking Forward at Halogen Bonding in Drug Discovery. Molecules, 16(12), 9955-9968. Available at: [Link]

  • Hernandes, M. Z. et al. (2020). Halogen Bonding: A New Frontier in Medicinal Chemistry. ResearchGate. Available at: [Link]

  • Khan, I. et al. (2021). Oxazolo[4,5-b]pyridine-Based Piperazinamides as GSK-3β Inhibitors with Potential for Attenuating Inflammation and Suppression of Pro-Inflammatory Mediators. Archiv der Pharmazie, 354(10), e2100146. Available at: [Link]

  • Al-Duhaidahawi, D. et al. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Acta Scientific Microbiology, 4(5), 11-15. Available at: [Link]

  • Doise, M. et al. (2001). Synthesis of substituted oxazolo[4,5-b]-pyridine derivatives. Tetrahedron Letters, 42(48), 8539-8542. Available at: [Link]

  • Various Authors. (2023). Oxazolo[4,5-b]pyridines containing antibacterial agents with remarkable activity. ResearchGate. Available at: [Link]

  • Sharma, P. et al. (2015). Scheme 1. Synthesis of 2-(phenyl)oxazolo[4,5-b]pyridine derivatives... ResearchGate. Available at: [Link]

  • Malarz, A. & Girek, T. (2014). Synthesis and antibacterial activity of new sulfonamide isoxazolo[5,4-b]pyridine derivatives. Acta Poloniae Pharmaceutica, 71(4), 601-607. Available at: [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163-175. Available at: [Link]

  • Zhou, P. et al. (2009). Halogen Bonding for Rational Drug Design? Journal of Chemical Theory and Computation, 5(4), 1081-1093. Available at: [Link]

  • Doise, M. et al. (1990). ChemInform Abstract: Synthesis of Novel Heterocycles: Oxazolo(4,5-b)pyridines and Oxazolo-(4,5-d)pyrimidines. ChemInform, 21(34). Available at: [Link]

  • Bondoc, M. G. (2010). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. SEAFDEC Aquaculture Department. Available at: [Link]

  • Greis, K. D. et al. (2016). Triazolo[4,5-d]pyrimidines as Validated General Control Nonderepressible 2 (GCN2) Protein Kinase Inhibitors Reduce Growth of Leukemia Cells. Journal of Biological Chemistry, 291(34), 17541-17553. Available at: [Link]

  • Zhang, Y. et al. (2022). Structure-activity relationship studies of[5][9][13]oxadiazolo[3,4-b] pyrazine-containing polymyxin-selective resistance-modifying agents. European Journal of Medicinal Chemistry, 240, 114580. Available at: [Link]

  • Lu, Y. et al. (2012). Halogen bonding for rational drug design and new drug discovery. Expert Opinion on Drug Discovery, 7(5), 375-383. Available at: [Link]

  • Singh, M. et al. (2023). SAR of triazolo[4,3-b]pyridazine derivatives as PIM-1 kinase inhibitors. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-triazolo[1,5-a]pyridines. Organic Chemistry Portal. Available at: [Link]

  • Ali, A. et al. (2022). Discovery of Pyrazolopyridine Derivatives as HPK1 Inhibitors. ACS Medicinal Chemistry Letters, 13(3), 454-461. Available at: [Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.